2,4-Pyridinedialdoxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

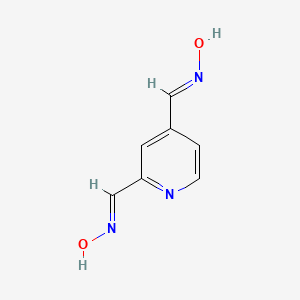

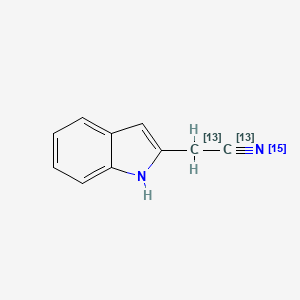

2,4-Pyridinedialdoxime is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 . Its IUPAC name is (NE)-N-[[2-[(E)-hydroxyiminomethyl]pyridin-4-yl]methylidene]hydroxylamine . It is a main product in the chemistry industry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring with aldoxime groups at the 2 and 4 positions . The InChI key is OZADLRMWWBZIJC-GQYICFGZSA-N . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 350.431ºC at 760 mmHg and a density of 1.31 . More detailed properties such as solubility, melting point, and specific optical rotation would require experimental determination .科学的研究の応用

Acetylcholinesterase Reactivation

Pyridinium and bis-pyridinium aldoximes, including 2,4-Pyridinedialdoxime derivatives, are known for their ability to reactivate acetylcholinesterase inhibited by organophosphorus nerve agents. Studies have shown that certain pyridinaldoxime conjugates can be more efficient than pyridinium oximes in reactivating human acetylcholinesterase inhibited by various nerve agents (Mercey et al., 2012).

Cognition-Enhancing Properties

Compounds structurally related to this compound, such as 3-pyridyl ether nicotinic acetylcholine receptor ligands, have been found to enhance cognitive functions in rodent and primate models. These compounds are being explored as potential treatments for cognitive disorders (Lin et al., 1997).

Antimicrobial Activities

Certain derivatives of this compound have shown promising antimicrobial activities. For example, substituted 2,3-pyrrolidinedione derivatives have been investigated for their antimicrobial and antifungal activities against oral pathogens, demonstrating potential for oral healthcare applications (Dhavan et al., 2016).

Chemical Warfare Antidote Development

Pyridinium aldoximes, closely related to this compound, are studied as antidotes for nerve agent intoxication. Research on these compounds has focused on understanding their mechanisms of action and developing effective treatment protocols for nerve agent exposure (Shih et al., 2009).

Cancer Research

Some pyridine derivatives have been investigated for their cytotoxicity against cancer cell lines. For example, a study evaluated the cytotoxicity and antioxidant activity of a compound extracted from marine Streptomyces, highlighting the potential for developing new anticancer therapies (Saurav & Kannabiran, 2012).

特性

CAS番号 |

22866-50-8 |

|---|---|

分子式 |

C7H7N3O2 |

分子量 |

165.15 g/mol |

IUPAC名 |

N-[[2-(hydroxyiminomethyl)pyridin-4-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C7H7N3O2/c11-9-4-6-1-2-8-7(3-6)5-10-12/h1-5,11-12H |

InChIキー |

QEBAKUDDWKSFCV-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1C=NO)C=NO |

正規SMILES |

C1=CN=C(C=C1C=NO)C=NO |

同義語 |

2,4-Bis[(hydroxyimino)methyl]pyridine; 2,4-Pyridinedialdoxime; 2,4-Pyridinedicarboxaldehyde dioxime; 4-PyridinedialdoxiMe; (1E,1,E)-2-((E)-(hydroxyimino)methyl)isonicotinaldehyde oxime |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide](/img/structure/B563905.png)